molecular formula C24H21NO4 B593922 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid CAS No. 1217722-24-1

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid

Cat. No.: B593922
CAS No.: 1217722-24-1
M. Wt: 387.435
InChI Key: ZPTZPWOHBIHMIJ-NRFANRHFSA-N
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Description

The compound is a derivative of an amino acid, specifically an alanine derivative . It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .


Molecular Structure Analysis

The molecular structure of this compound would likely be similar to other Fmoc-protected amino acids . The Fmoc group is a bulky aromatic group, which can have significant effects on the compound’s overall structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the removal of the Fmoc protecting group, followed by peptide bond formation with another amino acid . The specifics of these reactions would depend on the exact conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to other Fmoc-protected amino acids . These compounds are typically solid at room temperature and are relatively stable under normal conditions .

Scientific Research Applications

Solid-Phase Syntheses and Peptide Research

  • Preparation of N-Fmoc-Protected β2-Homoamino Acids : This compound is utilized in the preparation of new N-Fmoc-protected β2-homoamino acids, highlighting its importance in peptide synthesis. The process involves a diastereoselective amidomethylation, demonstrating its utility in the large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

  • Novel Linkers for Solid Phase Synthesis : The compound serves as a basis for developing new linkers for solid phase synthesis. These linkers exhibit higher acid stability compared to standard trityl resins, enabling efficient immobilization and cleavage of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).

Self-Assembling Structures and Material Science

  • Self-Assembled Structures Formed by Fmoc Modified Amino Acids : Investigations into the self-assembling properties of Fmoc-modified aliphatic uncharged single amino acids reveal the potential for designing novel self-assembled architectures. This research demonstrates the compound's ability to form distinct morphologies, paving the way for advanced material design (Gour et al., 2021).

Novel Methodologies and Applications

  • Enzyme-Activated Surfactants for Carbon Nanotube Dispersion : N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including this compound, are used as surfactants for carbon nanotubes. This innovative approach involves converting these surfactants into enzymatically activated variants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions (Cousins et al., 2009).

Synthesis and Structural Studies

  • Synthesis and Structural Analysis of Fmoc-Amino Acids : Research focused on the synthesis, experimental, and in silico studies of N-fluorenylmethoxycarbonyl-protected amino acids contributes to a systematic understanding of their structural and supramolecular features. This is essential for their application in biomedical research, particularly in the design and development of hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

Mechanism of Action

Target of Action

Fmoc-®-3-amino-2-phenylpropanoic acid, also known as ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .

Result of Action

The use of Fmoc-®-3-amino-2-phenylpropanoic acid in peptide synthesis results in peptides of desired sequence and length . The Fmoc group protects the amino groups during synthesis, and its removal allows for the addition of the next amino acid in the sequence .

Action Environment

The action of Fmoc-®-3-amino-2-phenylpropanoic acid can be influenced by several factors. The efficiency of the reaction could be affected by side reactions and by-product formation . Factors such as the physicochemical behavior, basicity (pKa) and polarity, concentration, and time of reaction of the deprotection reagent can influence the action of the compound . Furthermore, environmental factors such as temperature and pH can also impact the efficacy and stability of the compound during peptide synthesis .

Safety and Hazards

The safety and hazards associated with this compound would likely be similar to other Fmoc-protected amino acids . These compounds can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Appropriate safety precautions should be taken when handling these compounds .

Future Directions

The study and use of Fmoc-protected amino acids and their derivatives are an active area of research, particularly in the field of peptide synthesis . Future research may focus on developing more efficient synthesis methods, studying the properties of these compounds, and exploring their potential applications .

Properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTZPWOHBIHMIJ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719299
Record name (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217722-24-1
Record name (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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